molecular formula C14H12N2O2S2 B2388977 Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate CAS No. 338778-07-7

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2388977
CAS No.: 338778-07-7
M. Wt: 304.38
InChI Key: RORLBIIYJPPPHN-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound with the molecular formula C14H12N2O2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazolyl Group: The isothiazolyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Formation of the Benzenecarboxylate Group: This involves esterification reactions where benzoic acid derivatives react with alcohols in the presence of acid catalysts.

    Final Coupling Reaction: The final step involves coupling the isothiazolyl and benzenecarboxylate intermediates using thiol-based reagents under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenecarboxylate or isothiazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate involves its interaction with specific molecular targets. The cyano and isothiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate: shares similarities with other compounds containing isothiazolyl and benzenecarboxylate groups.

    This compound: can be compared to compounds like Methyl 2-{[(4-cyano-5-methyl-3-thiazolyl)sulfanyl]methyl}benzenecarboxylate, which has a thiazolyl group instead of an isothiazolyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLBIIYJPPPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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